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Compound of Interest

Compound Name: Lopinavir-d7

Cat. No.: B15138280

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of Lopinavir-d7 in pharmacokinetic (PK) studies of lopinavir, particularly in specific patient
populations. Lopinavir, a protease inhibitor, is a critical component of antiretroviral therapy, and
understanding its pharmacokinetic profile in diverse populations is essential for optimizing
treatment efficacy and safety. Lopinavir-d7, a stable isotope-labeled version of lopinavir,
serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-
tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining
lopinavir concentrations in biological matrices.

Introduction to Lopinavir Pharmacokinetics

Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the
liver.[1][2] To enhance its bioavailability and prolong its therapeutic effect, it is co-formulated
with a low dose of ritonavir, a potent CYP3A4 inhibitor.[1][2][3] This combination, known as
lopinavir/ritonavir (LPV/r), significantly increases plasma concentrations of lopinavir.[2]
However, the pharmacokinetics of lopinavir can be influenced by various factors, leading to
significant inter-patient variability.[4] These factors include age, genetic polymorphisms, co-
morbidities such as hepatic impairment, and co-administration of other drugs that may induce
or inhibit CYP3A4.[1][2][5] Therefore, conducting pharmacokinetic studies in specific
populations is crucial for dose optimization and to ensure therapeutic drug exposure.
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Specific Populations of Interest
Pediatric Patients

Children exhibit different pharmacokinetic profiles compared to adults due to developmental
changes in drug absorption, distribution, metabolism, and excretion.[6] Younger children, in
particular, have a higher clearance of lopinavir and require higher doses to achieve therapeutic
concentrations similar to those in adults. Dosing in children is often based on body weight or
body surface area to account for these differences.[7][8] Several studies have evaluated the
pharmacokinetics of lopinavir in pediatric populations, including infants and children receiving
different formulations and dosing regimens.[9][10][11][12]

Patients with Hepatic Impairment

Since lopinavir is extensively metabolized in the liver, hepatic impairment can significantly alter
its pharmacokinetics.[1][2] Studies in HIV and hepatitis C (HCV) co-infected patients with mild
to moderate hepatic impairment have shown a 30% increase in lopinavir area under the curve
(AUC) and a 20% increase in maximum concentration (Cmax) compared to individuals with
normal hepatic function.[2] However, other studies suggest that for patients without clinical
signs of hepatic impairment, routine therapeutic drug monitoring may not be necessary.[13]
Caution is advised when administering lopinavir/ritonavir to patients with impaired liver function.

[2][5]

Pregnant Women

Physiological changes during pregnancy can affect the pharmacokinetics of various drugs,
including lopinavir. While some studies have investigated the impact of pregnancy on lopinavir
levels, the current consensus is that no dose adjustment is required during pregnancy and the
postpartum period.[14][15] However, once-daily dosing is not recommended for pregnant
women due to a lack of sufficient pharmacokinetic and clinical data.[15]

Drug-Drug Interactions

Lopinavir is a substrate and an inhibitor of CYP3A4, making it susceptible to numerous drug-
drug interactions.[2][5] Co-administration with drugs that induce CYP3A4, such as certain non-
nucleoside reverse transcriptase inhibitors (NNRTIS) like efavirenz and nevirapine, can
decrease lopinavir concentrations, potentially leading to treatment failure.[2][4] Conversely, co-
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administration with other CYP3A4 inhibitors can increase lopinavir levels, raising the risk of
toxicity.[2] A thorough review of a patient's concomitant medications is essential before initiating
and during therapy with lopinavir/ritonavir.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of lopinavir in different
populations from various studies.

Table 1: Pharmacokinetic Parameters of Lopinavir in HIV-Infected Children

Population/Stu  Dosing AUCo-12
. Cmax (mgl/L) Ci2 (mgIL)
dy Regimen (h*mglL)
) FDA weight ) ) ]
PENTALS trial ) 106.9 (Geometric  12.0 (Geometric 4.9 (Geometric
bands (twice
(15-25kq) ) Mean) Mean) Mean)
daily)
) FDA weight ) ] ]
PENTALS trial ) 106.9 (Geometric  12.0 (Geometric 4.9 (Geometric
bands (twice
(=25-35kg) ) Mean) Mean) Mean)
daily)
) FDA weight ) ) ]
PENTALS trial ) 106.9 (Geometric  12.0 (Geometric 4.9 (Geometric
bands (twice
(>35kg) ) Mean) Mean) Mean)
daily)
Thai Children ] )
N/A 117.6 (Median) N/A 4.9 (Median)
(Standard Dose)
Thai Children 70% of standard ) )
83.8 (Median) N/A 3.4 (Median)
(Low Dose) dose

Data sourced from references[7][8].

Table 2: Pharmacokinetic Parameters of Lopinavir in Adults
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Population/St Dosi Trough
opulation/Stu osin
s 2 AUC (pgeh/ImL) Cmax (pg/mL) Concentration

dy Regimen
(ng/mL)

Healthy Adult
Volunteers (twice  400/100 mg 92.6 £ 36.7 9.8+3.7 7.1+£29
daily)

HIV-Infected,
ART-Naive (once  800/200 mg 154.1+61.4 11.8+3.7 32+21
daily)

HIV/HCV Co-
infected (mild- 400/100 mg

moderate hepatic  twice daily

30% increase vs.  20% increase vs.
normal hepatic normal hepatic N/A

) ] function function
impairment)

Data sourced from reference|[2].

Experimental Protocols

A validated and robust bioanalytical method is essential for accurate pharmacokinetic studies.
The following protocol describes a general method for the quantification of lopinavir in human
plasma using LC-MS/MS with Lopinavir-d7 as the internal standard.

Bioanalytical Method: Lopinavir Quantification in Human
Plasma by LC-MS/MS

Objective: To accurately quantify lopinavir concentrations in human plasma samples.
Internal Standard: Lopinavir-d7

Principle: This method involves the extraction of lopinavir and the internal standard (Lopinavir-
d7) from plasma, followed by chromatographic separation and detection using tandem mass
spectrometry. The ratio of the peak area of lopinavir to that of the internal standard is used for
quantification.

Materials and Reagents:
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e Human plasma (blank)

e Lopinavir reference standard

e Lopinavir-d7 internal standard

o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Formic acid (LC-MS grade)

o Water (LC-MS grade)

o Ethyl acetate

» Telmisartan (alternative internal standard)[16][17]
Instrumentation:

 Liquid Chromatography system (e.g., Agilent, Waters)

o Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex,
Thermo Fisher)

e Analytical column (e.g., Agilent ZORBAX Eclipse XDB-C18)[16][17]
Procedure:
e Preparation of Standard and Quality Control (QC) Samples:

o Prepare stock solutions of lopinavir and Lopinavir-d7 in methanol.

o Prepare calibration standards by spiking blank human plasma with appropriate volumes of
the lopinavir stock solution to achieve a concentration range of 62.5 - 10000 ng/mL.[16]
[17]

o Prepare QC samples at low, medium, and high concentrations in the same manner.
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o Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):[16][17]

o To a 100 pL aliquot of plasma sample (standard, QC, or unknown), add 25 uL of the
Lopinavir-d7 internal standard working solution.

o Vortex briefly.

o Add 200 pL of acetonitrile to precipitate plasma proteins.

o Vortex for 1 minute.

o Centrifuge at 10,000 rpm for 5 minutes.

o Transfer the supernatant to a clean tube.

o Add 1 mL of ethyl acetate for liquid-liquid extraction.

o Vortex for 2 minutes.

o Centrifuge at 10,000 rpm for 5 minutes.

o Transfer the upper organic layer to a new tube and evaporate to dryness under a stream
of nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase.

e LC-MS/MS Analysis:

o Chromatographic Conditions:

Column: Agilent ZORBAX Eclipse XDB-C18 (or equivalent)[16][17]

Mobile Phase: Methanol:0.1% Formic acid in water (80:20, v/v)[16][17]

Flow Rate: 0.5 mL/min[18]

Injection Volume: 10 pL

o Mass Spectrometric Conditions:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21351441/
https://www.semanticscholar.org/paper/%5BLC-MS-MS-method-for-simultaneous-quantification-of-Yao-Sun/6d614310391281dbbe45c7fcc562f635d795c606
https://www.benchchem.com/product/b15138280?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21351441/
https://www.semanticscholar.org/paper/%5BLC-MS-MS-method-for-simultaneous-quantification-of-Yao-Sun/6d614310391281dbbe45c7fcc562f635d795c606
https://pubmed.ncbi.nlm.nih.gov/21351441/
https://www.semanticscholar.org/paper/%5BLC-MS-MS-method-for-simultaneous-quantification-of-Yao-Sun/6d614310391281dbbe45c7fcc562f635d795c606
https://pubmed.ncbi.nlm.nih.gov/19733744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

= |onization Mode: Positive Electrospray lonization (ESI+)
» Detection: Multiple Reaction Monitoring (MRM)

= MRM Transitions:

Lopinavir: m/z 629.6 — 155.2[16][17]

Lopinavir-d7: (The specific transition for Lopinavir-d7 will be approximately m/z
636.6 — 155.2 or another characteristic fragment, which needs to be determined
during method development by infusing the Lopinavir-d7 standard.)

Ritonavir (if measured): m/z 721.4 — 268.2[16][17]

Telmisartan (alternative 1S): m/z 515.2 - 276.2[16][17]

o Data Analysis:
o Integrate the peak areas for lopinavir and Lopinavir-d7.
o Calculate the peak area ratio of lopinavir to Lopinavir-d7.

o Construct a calibration curve by plotting the peak area ratio against the nominal
concentration of the calibration standards using a weighted linear regression model.

o Determine the concentration of lopinavir in the unknown samples by interpolating their
peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in lopinavir metabolism and the
experimental workflow for its quantification.
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Caption: Lopinavir metabolism and the inhibitory effect of ritonavir on CYP3A4.
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Caption: Workflow for the quantification of lopinavir in plasma samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: Lopinavir-d7 for
Pharmacokinetic Studies in Specific Populations]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15138280#lopinavir-d7-for-
pharmacokinetic-studies-in-specific-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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